![molecular formula C16H18F2N8 B6457826 6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine CAS No. 2548983-03-3](/img/structure/B6457826.png)
6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine
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Description
6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine is a useful research compound. Its molecular formula is C16H18F2N8 and its molecular weight is 360.36 g/mol. The purity is usually 95%.
The exact mass of the compound 6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine is 360.16224893 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
- PP17 and its derivatives have been synthesized and evaluated for their anticancer properties .
- In vitro studies demonstrated promising activity against human cancer cell lines, including MCF-7 (breast), HeLa (cervix), and HCT-15 (colon) .
- PP17 induced G2/M phase arrest and significantly promoted apoptosis in MCF-7 cells, making it a potential lead compound for further investigation .
- PP17 has been shown to induce apoptosis in MCF-7 breast cancer cells .
- Biochemical experiments confirmed its pro-apoptotic effects, suggesting its potential as a therapeutic agent .
- PP17’s ability to arrest the cell cycle at the G2/M phase highlights its impact on cell division and proliferation .
- Researchers have studied the relationship between PP17’s structure and its anticancer activity .
- Simple N-9 alkyl-substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purines were found to be potent anticancer agents .
Anticancer Activity
Apoptosis Induction
Cell Cycle Regulation
Targeting Breast Cancer
Structure-Activity Relationship (SAR) Studies
Lead Compound Exploration
properties
IUPAC Name |
6-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-9-methylpurine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N8/c1-10-22-11(14(17)18)7-12(23-10)25-3-5-26(6-4-25)16-13-15(19-8-20-16)24(2)9-21-13/h7-9,14H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUNKAXMGBOUOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3N=CN4C)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine |
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